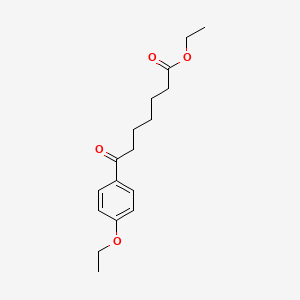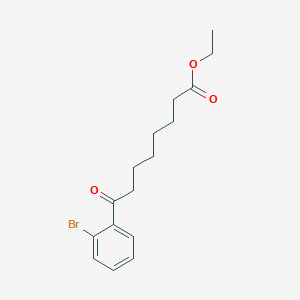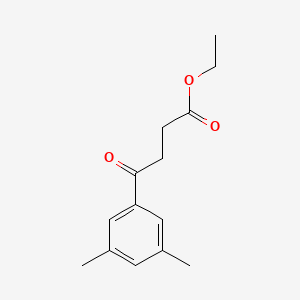
7-(4-éthoxyphényl)-7-oxoheptanoate d’éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate is a useful research compound. Its molecular formula is C17H24O4 and its molecular weight is 292.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications antivirales
Le 7-(4-éthoxyphényl)-7-oxoheptanoate d’éthyle peut servir de précurseur dans la synthèse de dérivés d’indole, qui ont démontré des activités antivirales significatives. Par exemple, certains dérivés d’indole ont été rapportés comme présentant une activité inhibitrice contre le virus de la grippe A et d’autres virus . Le potentiel du composé à contribuer au développement de nouveaux agents antiviraux est enraciné dans l’échafaudage polyvalent de l’indole, qui peut se lier avec une forte affinité à plusieurs récepteurs, contribuant ainsi à la création de nouveaux agents thérapeutiques.
Applications anti-inflammatoires
Le noyau indole, qui peut être synthétisé à l’aide du this compound, se retrouve dans de nombreux composés bioactifs ayant des propriétés anti-inflammatoires . Cela suggère que des dérivés de ce composé pourraient être explorés pour leur efficacité dans la réduction de l’inflammation, conduisant potentiellement à de nouveaux traitements pour les maladies inflammatoires.
Applications anticancéreuses
Des dérivés d’indole, qui peuvent être synthétisés à partir du this compound, ont été identifiés comme possédant des activités anticancéreuses . La recherche sur ces dérivés pourrait conduire au développement de nouveaux agents chimiothérapeutiques ciblant des cellules ou des voies cancéreuses spécifiques.
Applications antimicrobiennes
La polyvalence structurelle du this compound permet la création de dérivés à base d’indole ayant des propriétés antimicrobiennes . Ces dérivés pourraient être puissants contre une variété de pathogènes microbiens, offrant une voie vers de nouveaux antibiotiques.
Applications antidiabétiques
Des dérivés d’indole, potentiellement synthétisés à partir du this compound, ont montré des promesses dans la recherche antidiabétique . Leur capacité à moduler les voies biologiques liées au diabète pourrait conduire à de nouvelles stratégies thérapeutiques pour gérer cette maladie chronique.
Applications antimalariennes
L’utilité du composé dans la synthèse de dérivés d’indole s’étend également aux applications antimalariennes. Ces dérivés ont été étudiés pour leur potentiel à inhiber la croissance des parasites responsables du paludisme, fournissant ainsi une base pour de nouveaux médicaments antimalariens .
Activités anticholinestérasiques
Des recherches ont indiqué que les dérivés d’indole présentent des activités anticholinestérasiques, qui sont cruciales dans le traitement de maladies neurodégénératives telles que la maladie d’Alzheimer . Le this compound pourrait être instrumental dans la synthèse de ces molécules biologiquement actives.
Propriétés antioxydantes
Enfin, les propriétés antioxydantes des dérivés d’indole, qui peuvent être synthétisés à partir du this compound, sont remarquables . Les antioxydants jouent un rôle vital dans la protection des cellules contre le stress oxydatif, et ces dérivés pourraient contribuer au développement de thérapies protectrices contre les dommages oxydatifs.
Propriétés
IUPAC Name |
ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-3-20-15-12-10-14(11-13-15)16(18)8-6-5-7-9-17(19)21-4-2/h10-13H,3-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBJISMEWYEETQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CCCCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645782 |
Source


|
| Record name | Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-54-5 |
Source


|
| Record name | Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














